Desulfonylative Fluorination: Yield Advantage over BrettPhos, SPhos, RuPhos, and XPhos
In a palladium-catalyzed desulfonylative fluorination of an electron-deficient aryl sulfonyl fluoride, tBuBrettPhos exhibited significantly higher catalytic activity than other dialkylbiaryl phosphine ligands. [1] Under the standardized reaction conditions (toluene, 150 °C), the tBuBrettPhos-based system delivered an 83% isolated yield of the desired aryl fluoride, whereas the structurally analogous BrettPhos ligand, a common in-class alternative, produced only a 14% yield. [1] Other prominent ligands in the class, including SPhos, RuPhos, and XPhos, all provided less than 5% yield. [1]
| Evidence Dimension | Catalytic efficiency for aryl fluoride synthesis |
|---|---|
| Target Compound Data | 83% yield (100% conversion) |
| Comparator Or Baseline | BrettPhos: 14% yield (62% conversion); SPhos: <5% yield; RuPhos: <5% yield; XPhos: <5% yield |
| Quantified Difference | 69% absolute yield increase over BrettPhos; >78% yield advantage over SPhos, RuPhos, and XPhos |
| Conditions | Pd-catalyzed desulfonylative fluorination; toluene, 150 °C |
Why This Matters
This evidence quantifies tBuBrettPhos as a superior choice for fluorination, enabling high-yielding access to valuable fluorinated building blocks, a capability not shared by its closest structural analogs.
- [1] Unpublished results from a ligand optimization study (as shown in Table 1 of a desulfonylative fluorination investigation). PMC table ID: 12441819. View Source
